Ethyl 2,4-dichloro-5-fluorobenzoate

Description

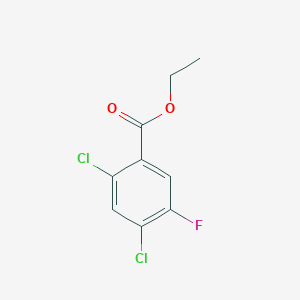

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dichloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPCKNJINJXSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545451 | |

| Record name | Ethyl 2,4-dichloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103318-75-8 | |

| Record name | Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103318-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4-dichloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,4-dichloro-5-fluorobenzoate: Structural Profiling, Mechanistic Pathways, and Pharmaceutical Applications

Executive Summary

Ethyl 2,4-dichloro-5-fluorobenzoate is a highly functionalized, halogenated aromatic ester that serves as a critical building block in advanced organic synthesis and pharmaceutical drug development. Characterized by its precise arrangement of fluorine and chlorine atoms around a benzoate core, it is predominantly utilized in the synthesis of fluoroquinolone antibiotics and acts as a model substrate for regioselective dehalogenation methodologies. This technical guide provides a comprehensive analysis of its physicochemical properties, structural logic, and field-proven experimental protocols.

Structural and Physicochemical Profiling

The molecular architecture of ethyl 2,4-dichloro-5-fluorobenzoate features a benzene ring substituted with an ethyl ester group at position 1, chlorine atoms at positions 2 and 4, and a fluorine atom at position 5[1].

Causality in Structure: The synergistic electron-withdrawing nature of the ester, fluorine, and chlorine groups renders the aromatic ring highly electron-deficient. This makes the ring uniquely susceptible to nucleophilic aromatic substitution ( SNAr ), particularly at the carbon bearing the 4-chloro group, which is a key mechanistic requirement for late-stage functionalization in drug synthesis. Furthermore, the spatial proximity of the ester carbonyl to the ortho-chlorine (position 2) enables directed catalytic processes, such as selective dehalogenation[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | Ethyl 2,4-dichloro-5-fluorobenzoate |

| CAS Registry Number | 103318-75-8[3] |

| Molecular Formula | C9H7Cl2FO2[4] |

| Molecular Weight | 237.06 g/mol [1] |

| SMILES String | O=C(OCC)C1=CC(F)=C(Cl)C=C1Cl[1] |

| Appearance | Pale yellow oil (at room temperature)[5] |

Mechanistic Synthesis Pathways

The synthesis of ethyl 2,4-dichloro-5-fluorobenzoate is typically achieved through the esterification of 2,4-dichloro-5-fluorobenzoyl chloride[6]. The acid chloride itself is derived from 2,4-dichloro-5-fluorobenzoic acid via rapid activation with agents like bis(trichloromethyl)carbonate (triphosgene) or thionyl chloride, often utilized in continuous-flow processes to maximize yield and safety ()[7].

Fig 1. Synthetic pathways and downstream transformations of Ethyl 2,4-dichloro-5-fluorobenzoate.

Pharmaceutical Applications & Downstream Transformations

Fluoroquinolone Core Assembly

The compound is a direct precursor to the fluoroquinolone antibiotic class (e.g., ciprofloxacin, norfloxacin). Through a Claisen condensation with ethyl acetate under basic conditions, it forms ethyl 2,4-dichloro-5-fluorobenzoylacetate. Subsequent reaction with triethyl orthoformate and a primary amine (the Grohe-Heitzer cycloaddition) yields the quinolone core[7]. Expertise Insight: The 2-chloro group is displaced during the cyclization step. The 5-fluoro group of the benzoate becomes the critical 6-fluoro substituent on the quinolone scaffold—essential for DNA gyrase inhibition. The 4-chloro group acts as a leaving group for subsequent SNAr displacement by cyclic amines (like piperazine) to finalize the active pharmaceutical ingredient (API).

Regioselective Dehalogenation

A landmark application of this compound is its use in demonstrating ester-directed selective dehalogenation. When treated with copper powder in a carboxylic acid solvent (e.g., propionic acid), the chlorine atom ortho to the ester group (position 2) is selectively removed, yielding ethyl 4-chloro-3-fluorobenzoate ()[8].

Fig 2. Mechanism of ester-directed selective ortho-dehalogenation via copper catalysis.

Mechanistic Insight: The ester carbonyl oxygen acts as a directing group (Z-group), coordinating with the copper surface[2]. This proximity effect dramatically lowers the activation energy for the oxidative insertion of Cu(0) into the ortho C-Cl bond. The meta-chlorine (position 4) remains untouched due to the lack of coordination proximity[2].

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific in-process controls and visual cues.

Protocol A: Synthesis via Esterification

Reagents: 2,4-dichloro-5-fluorobenzoyl chloride (23.65 mmol), Ethyl ether (5.0 g), Ethanol (absolute, 69.47 mmol)[6]. Step-by-Step Workflow:

-

Cool the solution of acid chloride in ether to 17°C using a cool water bath[6].

-

Add absolute ethanol dropwise via an addition funnel over 10 minutes[6].

-

Warm the solution to room temperature and stir for 17 hours[6].

-

Dilute the reaction mixture with additional ether (20 mL)[6].

-

Wash the organic phase twice with 2% sodium hydroxide solution (10 mL), followed by water (10 mL)[6].

-

Dry the upper organic layer over sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure[6].

In-Process Validation & Causality:

-

Causality of 17°C Cooling: The reaction between the highly reactive acid chloride and ethanol is exothermic; cooling prevents runaway thermal degradation and side reactions[6].

-

Causality of 2% NaOH Wash: Neutralizes and extracts the HCl byproduct and any unreacted acid into the aqueous phase, driving the purification[6].

-

Self-Validation: The formation of a stable pale yellow oil confirms the product, which can be quantitatively verified by Gas Chromatography (GC) analysis[5].

Protocol B: Ester-Directed Selective Ortho-Dehalogenation

Reagents: Ethyl 2,4-dichloro-5-fluorobenzoate (21.4 mmol), Copper powder (42.8 mmol), Propionic acid (10 mL)[6]. Step-by-Step Workflow:

-

Charge a round-bottom flask equipped with a reflux condenser and nitrogen inlet with the ester, copper powder, and propionic acid[6].

-

Heat the resulting mixture to 135°C for 5 hours[6].

-

Monitor reaction progression via GC analysis until the starting material is no longer detectable[6].

-

Cool the reaction to room temperature and dilute with toluene (25 mL)[6].

-

Filter the mixture to remove solid copper residues and wash the solids with toluene[6].

-

Wash the combined blue-green filtrates with 1M hydrochloric acid solution until the blue-green color completely disappears[5].

-

Wash the resulting yellow organic layer with water, dry over sodium sulfate, and evaporate to yield ethyl 4-chloro-3-fluorobenzoate[5].

In-Process Validation & Causality:

-

Causality of Propionic Acid: Serves a dual role as a high-boiling solvent (allowing the 135°C reaction temperature) and as the essential proton source for the reductive elimination step that replaces the chlorine atom with hydrogen[8].

-

Causality of 1M HCl Wash: The oxidative addition and subsequent protonation generate Cu(II) salts, which impart a distinct blue-green color to the organic phase. The 1M HCl solubilizes these copper complexes, pulling them into the aqueous phase[5].

-

Self-Validation: The disappearance of the blue-green color in the organic layer acts as a built-in visual indicator that all transition metal contaminants have been successfully removed, ensuring the purity of the final product[5].

References

- European Patent Office. "Method for preparing aromatic compounds" (EP0825173A1).

-

Oakwood Chemical. "Ethyl 2,4-dichloro-5-fluorobenzoate". URL:[Link]

Sources

- 1. CAS:103318-75-8, Ethyl 2,4-dichloro-5-fluorobenzoate-毕得医药 [bidepharm.com]

- 2. CN1070466C - Method for preparing aromatic compounds - Google Patents [patents.google.com]

- 3. Benzoic aPharmaceuticald, 2,4-dichloro-5-fluoro-, ethyl ester - CAS:103318-75-8 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 4. Ethyl 2,4-dichloro-5-fluorobenzoate [oakwoodchemical.com]

- 5. IL121504A - Method for dehalogenation of aromatic compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Utilization of Ethyl 2,4-dichloro-5-fluorobenzoate (CAS: 103318-75-8) in Advanced API Synthesis

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Overview

Ethyl 2,4-dichloro-5-fluorobenzoate (CAS: 103318-75-8) is a highly engineered, polysubstituted aromatic building block that serves as a foundational intermediate in modern pharmaceutical synthesis. Its precise halogenation pattern is not arbitrary; it is specifically designed to facilitate the complex, multi-step construction of fluoroquinolone antibiotics (such as ciprofloxacin and norfloxacin) and novel 1,3,4-oxadiazole derivatives targeting multi-drug resistant bacterial strains and oncology pathways 1.

This whitepaper details the physicochemical profile, synthesis methodologies, and downstream integration of this critical ester, providing self-validating experimental protocols to ensure high-yield, reproducible scale-up.

Physicochemical Data & Structural Rationale

The strategic value of Ethyl 2,4-dichloro-5-fluorobenzoate lies in its orthogonal reactivity.

-

The 5-Fluoro Substituent: During quinolone cyclization, this position maps directly to the C6-position of the final fluoroquinolone core. This fluorine atom is non-negotiable for efficacy, as it drastically increases the lipophilicity and cell-wall penetration of the drug while stabilizing the drug-DNA gyrase cleavage complex.

-

The 2-Chloro Substituent: Acts as a labile leaving group during the base-catalyzed intramolecular cyclization that forms the bicyclic quinolone ring.

-

The 4-Chloro Substituent: Serves as the primary site for late-stage Nucleophilic Aromatic Substitution ( SNAr ) with secondary amines (e.g., piperazine), allowing for modular diversification of the antibiotic spectrum 2.

Quantitative Chemical Profile

| Property | Value / Specification |

| IUPAC Name | Ethyl 2,4-dichloro-5-fluorobenzoate |

| CAS Number | 103318-75-8 |

| Molecular Formula | C9H7Cl2FO2 |

| Molecular Weight | 237.06 g/mol |

| Monoisotopic Mass | 235.98 Da |

| Physical State | Pale yellow to colorless liquid/oil |

| Purity Standard (HPLC) | ≥98.0% |

Data aggregated from standardized chemical inventories 3.

Synthetic Methodologies (Self-Validating Protocols)

The synthesis of the ethyl ester typically proceeds via the formation of the corresponding benzoic acid, followed by Fischer esterification.

Caption: Chemical synthesis workflow for Ethyl 2,4-dichloro-5-fluorobenzoate.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid

Causality: A Friedel-Crafts acylation of 2,4-dichlorofluorobenzene using acetyl chloride and AlCl3 installs the acetyl group para to the fluorine atom due to the synergistic directing effects of the halogens. Subsequent haloform oxidation using sodium hypochlorite ( NaClO ) cleaves the methyl ketone to yield the highly stable carboxylic acid [[2]]().

Step-by-Step Procedure:

-

Charge a dry, nitrogen-purged reactor with 2,4-dichlorofluorobenzene (1.0 eq) and anhydrous AlCl3 (1.2 eq) in dichloromethane.

-

Dropwise add acetyl chloride (1.1 eq) while maintaining the internal temperature at 0–5°C to prevent polyalkylation.

-

In-Process Control (IPC) 1: Monitor via GC-FID. Proceed when the starting material peak area is <1.0% .

-

Quench the reaction over crushed ice/HCl, extract the organic layer, and concentrate to yield crude 2,4-dichloro-5-fluoroacetophenone.

-

Transfer the crude intermediate to a basic NaClO solution (10% active chlorine, 3.5 eq) at 70°C.

-

IPC 2 (Self-Validation): Take a 1 mL aliquot, acidify with 2M HCl, extract with EtOAc, and run HPLC (UV 254 nm). The oxidation is validated as complete when the acetophenone peak is entirely replaced by the more polar benzoic acid peak.

-

Acidify the bulk aqueous phase to pH 2 using concentrated HCl to precipitate the product. Filter and dry to obtain 2,4-dichloro-5-fluorobenzoic acid.

Protocol 2: Esterification to Ethyl 2,4-dichloro-5-fluorobenzoate

Causality: Direct Fischer esterification is employed. Using absolute ethanol as both the solvent and reactant drives the equilibrium forward (Le Chatelier's principle), while a catalytic amount of sulfuric acid activates the carbonyl carbon for nucleophilic attack.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in a 10-fold volumetric excess of absolute ethanol.

-

Add concentrated H2SO4 (0.05 eq) dropwise.

-

Heat the mixture to reflux (approx. 78°C).

-

IPC 3 (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 8:2) and GC-MS. The reaction is deemed complete when the broad, baseline-tailing spot of the acid disappears, and a distinct, high-Rf ester spot dominates.

-

Concentrate the mixture under reduced pressure to remove excess ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated NaHCO3 (to neutralize the catalyst and unreacted acid) and brine.

-

Dry over anhydrous Na2SO4 , filter, and evaporate to yield Ethyl 2,4-dichloro-5-fluorobenzoate as a pale yellow oil.

Downstream Pharmaceutical Applications

Integration into Fluoroquinolone Antibiotics

The ester is frequently hydrolyzed and converted into 2,4-dichloro-5-fluorobenzoyl chloride using continuous-flow chemistry with bis(trichloromethyl)carbonate (BTC). This acid chloride undergoes a Knoevenagel-type condensation with ethyl 3-(dimethylamino)acrylate, a critical juncture in forming the quinolone core 4.

Caption: Downstream integration into the fluoroquinolone antibiotic scaffold.

Synthesis of 1,3,4-Oxadiazole Derivatives

Beyond antibiotics, the ester is utilized to synthesize fluorine-containing 1,3,4-oxadiazoles, which exhibit potent anticancer (e.g., against MCF-7 breast cancer lines) and antibacterial properties 5.

Protocol for Hydrazide Formation:

-

Reflux Ethyl 2,4-dichloro-5-fluorobenzoate (0.1 mol) with hydrazine hydrate (0.15 mol) in 20 mL of ethanol for 4 hours.

-

IPC 4 (Self-Validation): Distill off excess solvent. The formation of the intermediate 2,4-dichloro-5-fluorobenzoyl hydrazine is validated by recrystallization from ethanol, yielding a solid with a sharp, verified melting point of 158–162°C.

-

This hydrazide is subsequently reacted with various aromatic acids in the presence of POCl3 to yield the final 2,5-disubstituted-1,3,4-oxadiazoles.

References

- Almanac Life Science India Pvt. Ltd.

- ChemScene.

- Google Patents (CN104211590A). "Preparation method of 2, 4-dichloro-fluorobenzoyl chloride".

- ResearchGate. "Synthesis of Some New Fluorine Containing 1,3,4-Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents".

- ResearchGate.

Sources

Comprehensive Spectroscopic Profiling of Ethyl 2,4-dichloro-5-fluorobenzoate: A Technical Guide for Advanced Structural Elucidation

Executive Summary

As a Senior Application Scientist, I approach the structural validation of halogenated aromatics not merely as a checklist, but as an integrated, self-validating system. (CAS: 103318-75-8)[1] is a critical building block in the synthesis of advanced and agrochemicals[2].

The presence of three distinct halogens (two chlorines and one fluorine) on the benzoate core creates complex electronic environments that demand orthogonal spectroscopic techniques to resolve[3]. This whitepaper provides a definitive, causality-driven guide to the spectroscopic data of this compound, ensuring that researchers and drug development professionals can confidently validate its structure and purity.

Physicochemical & Structural Framework

Before diving into the spectra, we must establish the structural baseline of the molecule:

-

Molecular Formula: C9H7Cl2FO2

-

Molecular Weight: 237.06 g/mol [4]

-

Ring Substitution Pattern: The esterification of 2,4-dichloro-5-fluorobenzoic acid yields a highly electron-deficient aromatic ring. The positions are defined as: C1 (Ester), C2 (Chlorine), C3 (Proton), C4 (Chlorine), C5 (Fluorine), C6 (Proton).

High-Resolution Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Why do we rely heavily on 13 C- 19 F scalar coupling ( nJCF )? In highly substituted aromatic rings like Ethyl 2,4-dichloro-5-fluorobenzoate, proton signals are sparse. The scalar coupling between the 19 F nucleus (spin 1/2) and the 13 C nuclei permeates the ring, providing a definitive map of carbon connectivity. The magnitude of nJCF decays predictably with distance, acting as an internal ruler for regiochemical assignment.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 ) | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-6 | 7.65 | Doublet (d) | 3JHF = 8.5 | 1H | Aromatic CH (ortho to F) | | H-3 | 7.45 | Doublet (d) | 4JHF = 6.0 | 1H | Aromatic CH (meta to F) | | -CH 2 - | 4.40 | Quartet (q) | 3JHH = 7.1 | 2H | Ethyl ester methylene | | -CH 3 | 1.40 | Triplet (t) | 3JHH = 7.1 | 3H | Ethyl ester methyl |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 ) | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C=O | 164.5 | Singlet (s) | - | Carbonyl carbon | | C-5 | 154.6 | Doublet (d) | 1JCF = 251.0 | Aromatic C-F (ipso) | | C-3 | 131.8 | Doublet (d) | 3JCF = 6.0 | Aromatic C-H (meta to F) | | C-1 | 129.0 | Doublet (d) | 3JCF = 3.5 | Aromatic C-COO (meta to F) | | C-4 | 128.2 | Doublet (d) | 2JCF = 18.5 | Aromatic C-Cl (ortho to F) | | C-2 | 126.5 | Doublet (d) | 4JCF = 1.5 | Aromatic C-Cl (para to F) | | C-6 | 118.4 | Doublet (d) | 2JCF = 24.0 | Aromatic C-H (ortho to F) | | -CH 2 - | 61.8 | Singlet (s) | - | Methylene carbon | | -CH 3 | 14.2 | Singlet (s) | - | Methyl carbon |

Note: The 19 F NMR spectrum (376 MHz, CDCl 3 ) exhibits a characteristic doublet of doublets (dd) at approximately -114.5 ppm, reflecting the ortho-coupling to H-6 and meta-coupling to H-3.

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

In Electron Ionization (EI) MS, fragmentation is driven by the thermodynamic stability of the resulting cations. The initial loss of the ethoxy radical ( ⋅OCH2CH3 ) yields a highly stabilized acylium ion. We monitor the isotopic distribution of the molecular ion to validate the dichloro substitution—the characteristic 9:6:1 ratio of the M, M+2, and M+4 peaks is a non-negotiable diagnostic feature for two chlorine atoms.

Table 3: EI-MS Fragmentation (70 eV)

| m/z | Relative Abundance (%) | Ion Type | Neutral Loss |

|---|

| 236 / 238 / 240 | 25 / 16 / 3 | Molecular Ion [M] +∙ | None | | 191 / 193 / 195 | 100 / 65 / 11 | Acylium Ion | - ∙ OCH 2 CH 3 (45 Da) | | 163 / 165 / 167 | 45 / 30 / 5 | Aryl Cation | - CO (28 Da) | | 128 / 130 | 20 / 6 | Chlorofluorophenyl Cation | - ∙ Cl (35 Da) |

EI-MS fragmentation cascade of Ethyl 2,4-dichloro-5-fluorobenzoate highlighting neutral losses.

Vibrational Spectroscopy (FT-IR)

Table 4: FT-IR Key Absorptions (ATR, cm −1 ) | Wavenumber (cm −1 ) | Peak Shape | Functional Group Assignment | | :--- | :--- | :--- | | 3075 | Weak, sharp | Aromatic C-H stretching | | 2980, 2842 | Weak | Aliphatic C-H stretching (Ethyl group) | | 1725 | Strong, sharp | Ester C=O stretching (Conjugated) | | 1616, 1580 | Medium | Aromatic C=C ring stretching | | 1267, 1118 | Strong | C-O-C stretching / C-F stretching | | 923, 894 | Strong | Aromatic C-Cl stretching |

Standardized Experimental Protocols

To ensure data reproducibility, the following self-validating workflows must be adhered to.

Protocol A: Multi-Nuclear NMR Acquisition Workflow

Why this matters: A single 1 H NMR is insufficient for heavily halogenated aromatics due to proton sparsity. By acquiring 1 H, 13 C, and 19 F spectra, we create a self-validating data matrix. If the 13 C- 19 F coupling constants in the 13 C spectrum do not perfectly match the multiplet structure in the 19 F spectrum, the structural assignment is flawed.

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl 3 is chosen because the lack of exchangeable protons prevents signal overlap, while TMS provides an absolute zero reference.

-

1 H NMR Acquisition: Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2 seconds.

-

19 F NMR Acquisition: Acquire at 376 MHz. Use an undecoupled sequence first to observe the crucial 3JFH and 4JFH interactions, validating the relative positions of the protons to the fluorine atom.

-

13 C NMR Acquisition: Acquire at 100 MHz with 1 H broad-band decoupling. Causality: Due to the lack of Nuclear Overhauser Effect (NOE) on the highly substituted quaternary carbons (C1, C2, C4, C5), use a prolonged relaxation delay (D1 = 2-3 seconds) and a minimum of 512 scans to achieve an adequate signal-to-noise ratio.

Orthogonal NMR acquisition workflow ensuring a self-validating structural elucidation process.

Protocol B: GC-MS Analysis Workflow

Why this matters: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) provides definitive proof of the halogen isotopic signature.

-

Sample Preparation: Prepare a 1 mg/mL solution in LC-MS grade ethyl acetate.

-

Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use high-purity helium as the carrier gas at a constant flow of 1.0 mL/min.

-

Ionization: Utilize Electron Ionization (EI) at exactly 70 eV. Causality: 70 eV is the universal standard because it imparts enough internal energy to induce reproducible fragmentation pathways that match established NIST libraries.

-

Mass Analysis: Scan from m/z 50 to 300. Isolate the isotopic cluster of the molecular ion ([M] +∙ ) at m/z 236, 238, and 240 to mathematically validate the Cl 2 signature.

References

-

Oakwood Chemical. "Ethyl 2,4-dichloro-5-fluorobenzoate - Product Specification". Oakwood Chemical. URL: [Link][1]

-

Holla, B. S., et al. "Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents". ResearchGate. URL: [Link][2]

Sources

Ethyl 2,4-dichloro-5-fluorobenzoate: A Comprehensive Technical Guide for the Advanced Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of a Fluorinated Synthon

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical properties and enhancing biological activity. Ethyl 2,4-dichloro-5-fluorobenzoate, a halogenated aromatic ester, has emerged as a pivotal intermediate in the synthesis of a range of complex molecules, most notably the potent class of fluoroquinolone antibiotics. The unique substitution pattern of this compound, featuring two chlorine atoms and a fluorine atom on the benzene ring, provides a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for nucleophilic substitution reactions, while the ester functionality serves as a convenient handle for further molecular elaboration. This guide provides an in-depth technical overview of the synthesis, properties, and applications of Ethyl 2,4-dichloro-5-fluorobenzoate, with a particular focus on the causality behind experimental choices and the provision of field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Manufacturing Processes: A Two-Step Approach to a Key Intermediate

The synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate is typically achieved through a two-step process, commencing with the preparation of its precursor, 2,4-dichloro-5-fluorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 2,4-dichloro-5-fluorobenzoic Acid

The most common and industrially scalable route to 2,4-dichloro-5-fluorobenzoic acid begins with 2,4-dichlorofluorobenzene. The synthesis involves a Friedel-Crafts acylation followed by an oxidation reaction.

Causality Behind Experimental Choices:

The Friedel-Crafts acylation is a classic and efficient method for introducing an acyl group onto an aromatic ring. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acetyl chloride electrophile. The subsequent oxidation of the resulting acetophenone is a reliable method for converting the methyl ketone to a carboxylic acid. The choice of sodium hypochlorite (in the form of chlorinated soda solution) for the oxidation is advantageous as it is a readily available and effective oxidizing agent for this transformation, proceeding via the haloform reaction mechanism.

Experimental Protocol: Synthesis of 2,4-dichloro-5-fluorobenzoic Acid [1][2][3]

-

Acylation: In a suitable reaction vessel, a mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride is prepared. To this mixture, 23.6 g (0.3 mol) of acetyl chloride is added at a temperature between 20°C and 40°C. The reaction mixture is then stirred at 120°C for 2 hours.

-

Work-up: The hot reaction mixture is carefully poured onto 250 g of ice. The resulting oily layer, which separates out, is extracted with methylene chloride.

-

Oxidation: The solvent is evaporated from the organic extract. To the residue, 450 ml of a chlorine solution (containing 150 g of active chlorine per liter) is added. The mixture is stirred for 1 hour without heating and then refluxed for 2 hours.

-

Isolation: After the reaction is complete, the formed chloroform is separated. 300 ml of water and 10 ml of a 40% sodium bisulfite solution are added to the remaining aqueous layer. The mixture is then acidified with concentrated hydrochloric acid to a pH of 1.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried to yield 2,4-dichloro-5-fluorobenzoic acid as a colorless powder. The reported yield is approximately 80%, with a melting point of 139°C.[1][2][3]

Diagram: Synthesis of 2,4-dichloro-5-fluorobenzoic Acid

Caption: Synthetic pathway to 2,4-dichloro-5-fluorobenzoic acid.

Step 2: Esterification to Ethyl 2,4-dichloro-5-fluorobenzoate

The conversion of 2,4-dichloro-5-fluorobenzoic acid to its ethyl ester is typically achieved through Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality Behind Experimental Choices:

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is used. This is a direct application of Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-fluorobenzoic acid in a significant excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-12 hours), monitoring the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction and Neutralization: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent to obtain the crude Ethyl 2,4-dichloro-5-fluorobenzoate. Further purification can be achieved by vacuum distillation or column chromatography.

Diagram: Fischer-Speier Esterification

Caption: Fischer-Speier esterification of the precursor acid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2,4-dichloro-5-fluorobenzoic acid and the related Ethyl 2,4-dichloro-5-fluorobenzoylacetate are presented below. While specific data for Ethyl 2,4-dichloro-5-fluorobenzoate is not detailed in the provided search results, the data for the benzoylacetate derivative offers valuable insights.

| Property | 2,4-dichloro-5-fluorobenzoic acid | Ethyl 2,4-dichloro-5-fluorobenzoylacetate |

| CAS Number | 86522-89-6[4] | 86483-51-4[5] |

| Molecular Formula | C₇H₃Cl₂FO₂ | C₁₁H₉Cl₂FO₃ |

| Molecular Weight | 209.00 g/mol | 279.09 g/mol [5] |

| Appearance | White to light yellow crystal powder[6] | - |

| Melting Point | 144-146 °C[4] | - |

| Boiling Point | 311.7 °C at 760 mmHg[6] | - |

Characterization of Ethyl 2,4-dichloro-5-fluorobenzoate would typically involve standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. ¹³C NMR would confirm the presence of the carbonyl carbon of the ester and the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Applications as a Chemical Intermediate in the Synthesis of Fluoroquinolone Antibiotics

Ethyl 2,4-dichloro-5-fluorobenzoate, or more commonly its derivative Ethyl 2,4-dichloro-5-fluorobenzoylacetate, is a cornerstone intermediate in the synthesis of numerous fluoroquinolone antibiotics. These are a class of broad-spectrum synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.

Synthesis of Fluoroquinolone Core Structure

A common strategy for constructing the quinolone ring system involves the condensation of Ethyl 2,4-dichloro-5-fluorobenzoylacetate with an appropriate amine, followed by a cyclization reaction.

Experimental Protocol: Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoylacetate

This protocol describes the synthesis of the key benzoylacetate intermediate, which is often prepared in situ or as a separate step.

-

Reaction Setup: In a reaction vessel, magnesium turnings (24.3 g) are suspended in anhydrous ethanol (50 ml).

-

Initiation: A small amount of carbon tetrachloride (5 ml) is added to initiate the reaction.

-

Addition: A mixture of diethyl malonate (160 g), absolute ethanol (100 ml), and anhydrous ether (400 ml) is added dropwise.

-

Reaction: The mixture is heated to reflux for 2 hours and then cooled to between -5°C and -10°C.

-

Acylation: A solution of 2,4-dichloro-5-fluorobenzoyl chloride (227.5 g) in absolute ether (100 ml) is slowly added dropwise at this low temperature.

-

Work-up: The reaction mixture is stirred and then quenched with a mixture of ice-water and concentrated sulfuric acid.

-

Isolation: The organic phase is separated, and the aqueous phase is extracted with ether. The combined organic layers are washed, dried, and the solvent is removed to yield Ethyl 2,4-dichloro-5-fluorobenzoylacetate.

Diagram: General Synthesis of a Fluoroquinolone Core

Caption: General pathway to fluoroquinolones from the title intermediate.

Case Study: Synthesis of Delafloxacin

Delafloxacin is a modern fluoroquinolone antibiotic with a broad spectrum of activity. Its synthesis often utilizes intermediates derived from halogenated benzoic acids. For instance, a synthetic route to delafloxacin involves the use of ethyl 3-chloro-2,4,5-trifluorobenzoylacetate as a starting material, which highlights the importance of these types of intermediates in the synthesis of advanced pharmaceuticals.[7][8] The synthesis proceeds through a series of condensation, substitution, and cyclization reactions to build the complex quinolone structure.

Safety and Handling

Ethyl 2,4-dichloro-5-fluorobenzoate is a halogenated aromatic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 2,4-dichloro-5-fluorobenzoate is a highly valuable and versatile chemical intermediate, with its primary significance lying in the synthesis of fluoroquinolone antibiotics. The synthetic routes to this compound are well-established and scalable, making it an attractive building block for industrial applications. The strategic placement of its halogen substituents and the presence of the ethyl ester functionality provide chemists with a powerful tool for the construction of complex and biologically active molecules. As the demand for new and more effective pharmaceuticals continues to grow, the importance of key intermediates like Ethyl 2,4-dichloro-5-fluorobenzoate in drug discovery and development is set to increase.

References

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Simple method for synthesizing delafloxacin.

-

Preparation method of Delafloxacin and intermediates thereof. Eureka | Patsnap. [https://eureka.patsnap.com/patent/CN105801452A/preparation-method-of-delafloxacin-and-intermediates-thereof]([Link] thereof)

-

p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. ResearchGate. [Link]

-

Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350. PubChem. [Link]

- Refining method of delafloxacin and intermediate thereof.

-

Synthesis of delafloxacin by Abbot Labs. ResearchGate. [Link]

-

Esterification of carboxylic acids with. Organic Syntheses Procedure. [Link]

- Intermediate of delafloxacin and preparation method thereof.

-

An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. [Link]

- Method for producing 2,4-dichloro-5-fluorobenzoic acid.

-

Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. ACS Publications. [Link]

-

2,4-Dichloro-5-fluorobenzoic acid|86522-89-6. LookChem. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. ScienceDirect. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/055e2d63321590400b84f3c4e09d57a26f6d540e]([Link]

Sources

- 1. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 3. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 4. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | CID 2774350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichloro-5-fluorobenzoic acid|86522-89-6|lookchem [lookchem.com]

- 7. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]

- 8. Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of "Ethyl 2,4-dichloro-5-fluorobenzoate" from 2,4-dichloro-5-fluorobenzoic acid

A Comprehensive Technical Guide to the Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2,4-dichloro-5-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed, in-depth exploration of its synthesis from 2,4-dichloro-5-fluorobenzoic acid via Fischer-Speier esterification. By delving into the reaction mechanism, offering a validated experimental protocol, and discussing process optimization, this document serves as a crucial resource for professionals in chemical and pharmaceutical development. The focus is on ensuring scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles to achieve high-yield, high-purity synthesis.

Introduction: Significance and Synthetic Strategy

2,4-Dichloro-5-fluorobenzoic acid and its derivatives are vital building blocks in medicinal chemistry, notably in the development of antibacterial agents like quinolone-3-carboxylic acids[1][2]. The conversion of the carboxylic acid to its ethyl ester, Ethyl 2,4-dichloro-5-fluorobenzoate, is a fundamental transformation that facilitates subsequent reactions by modifying the reactivity and solubility of the molecule.

The most common and industrially scalable method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst[3][4][5]. It is a reversible, acid-catalyzed nucleophilic acyl substitution[6][7]. Understanding the equilibrium nature of this reaction is paramount to achieving high conversion rates[3][8].

The Chemistry: Mechanism of Fischer-Speier Esterification

The synthesis proceeds via the Fischer-Speier esterification, a classic organic reaction with a well-established mechanism[9]. The entire process is a series of equilibrium steps.

The key mechanistic stages are:

-

Protonation of the Carbonyl: The strong acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the 2,4-dichloro-5-fluorobenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack[4][6].

-

Nucleophilic Attack: A molecule of ethanol, acting as a weak nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate[4].

-

Proton Transfer: An intramolecular or intermolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (water)[7].

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester[4].

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Ethyl 2,4-dichloro-5-fluorobenzoate.

To drive the reaction towards the product side and maximize the yield, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing water as it forms[3][6][8]. Using excess ethanol is often the more practical and cost-effective approach in a laboratory setting[7][10].

Diagram: Fischer-Speier Esterification Mechanism

Caption: The acid-catalyzed mechanism for Fischer esterification.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |

| 2,4-dichloro-5-fluorobenzoic acid | 86522-89-6 | 209.00 | White solid, Melting Point: 144-146 °C[11] |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Flammable liquid, use in excess |

| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | Corrosive, strong dehydrating agent, catalyst |

| Diethyl Ether | 60-29-7 | 74.12 | Flammable, used for extraction |

| Sodium Bicarbonate (Sat. Solution) | 144-55-8 | 84.01 | Base, used for neutralization |

| Brine (Sat. NaCl Solution) | 7647-14-5 | 58.44 | Used to break emulsions and dry organic layer |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Step-by-Step Synthesis Procedure

Diagram: Experimental Workflow

Caption: Workflow for the synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate.

Detailed Steps:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-fluorobenzoic acid (e.g., 10.0 g, 47.8 mmol).

-

Reagent Addition: Add absolute ethanol (e.g., 40 mL, ~10-fold molar excess). While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the mixture[8][10]. The addition is exothermic and will generate heat.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 1-2 hours[12]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers in the separatory funnel[4][8].

-

Neutralization: Wash the combined organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 40 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: This will evolve CO₂ gas; vent the separatory funnel frequently and carefully[4][10].

-

Final Wash and Drying: Wash the organic layer with brine (1 x 40 mL) to remove residual water and aid in layer separation[10]. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether. The final product, Ethyl 2,4-dichloro-5-fluorobenzoate, should be obtained as an oil or a low-melting solid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized ester is a critical final step. The following analytical techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | - A triplet corresponding to the -CH₃ of the ethyl group (~1.4 ppm).- A quartet corresponding to the -CH₂- of the ethyl group (~4.4 ppm).- Aromatic protons appearing as doublets or multiplets in the aromatic region (~7.5-8.0 ppm), with coupling patterns influenced by the fluorine and chlorine substituents. |

| ¹³C NMR | - Signals for the ethyl group carbons (~14 ppm for CH₃, ~62 ppm for CH₂).- A signal for the ester carbonyl carbon (~164 ppm).- Multiple signals in the aromatic region, with C-F and C-Cl couplings affecting their multiplicity and chemical shift. |

| FT-IR | - A strong, sharp absorption band for the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹.- C-O stretching bands around 1100-1300 cm⁻¹.- C-Cl and C-F stretching bands in the fingerprint region. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₇Cl₂FO₂, MW: 237.06 g/mol ), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | - Incomplete reaction.- Insufficient catalyst.- Product loss during work-up. | - Increase reflux time and monitor by TLC.- Ensure an adequate amount of H₂SO₄ is used.- Be careful during extractions; perform back-extraction of the aqueous layers if necessary. |

| Incomplete Reaction | - Reaction time too short.- Insufficient heating.- Water present in reactants. | - Extend the reflux period.- Ensure a steady reflux is maintained.- Use absolute ethanol and ensure all glassware is dry. |

| Product is Impure | - Residual starting material.- Residual acid catalyst. | - Ensure thorough washing with NaHCO₃ solution during work-up. Check the pH of the final aqueous wash to ensure it is basic[4].- Consider purification by column chromatography if necessary. |

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times[5][13].

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and add it slowly to the alcohol to dissipate heat[5].

-

Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no open flames or spark sources nearby.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Conclusion

The synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate from its corresponding carboxylic acid via Fischer-Speier esterification is a robust and reliable method. By understanding the reversible nature of the reaction and employing a significant excess of ethanol, high yields of the desired product can be achieved. Careful execution of the work-up and purification steps is essential for isolating a product of high purity. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully and safely perform this important chemical transformation.

References

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols. (n.d.). Benchchem.

- Chem M52LC/H52LC Experiment 2. (n.d.). CDN.

- Fischer Esterification. (2021, November 18). Chemistry Steps.

- Experiment 731: Esters. (2024, November 19). Chemistry LibreTexts.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024, December 17). MDPI.

- FISCHER ESTERIFICATION OF BENZOIC ACID. (n.d.). Studylib.

- THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2026, January 29). ACS Publications.

- SAFETY DATA SHEET: Thionyl chloride. (2009, September 21). Fisher Scientific.

- Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.

- Thionyl chloride - Safety Data Sheet. (2013, March 19). Sigma-Aldrich.

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Bionium.

- An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. (2015, July 9). ResearchGate.

- Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. (n.d.). PrepChem.com.

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.

- (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025, August 7). ResearchGate.

- Method for producing 2,4-dichloro-5-fluorobenzoic acid. (n.d.). Google Patents.

- Ethyl 2,4-dichloro-5-fluorobenzoylacetate. (n.d.). PubChem.

- Ethyl 2-fluorobenzoate. (n.d.). Sigma-Aldrich.

- Ethyl 4,5-dichloro-2-fluorobenzoate. (n.d.). ChemScene.

- 2,4-Dichloro-5-fluorobenzoic acid. (n.d.). ChemicalBook.

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. athabascau.ca [athabascau.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. studylib.net [studylib.net]

- 9. mdpi.com [mdpi.com]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 11. 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. carlroth.com:443 [carlroth.com:443]

The Strategic Role of Ethyl 2,4-dichloro-5-fluorobenzoate in Modern Organic Synthesis: A Technical Guide for Advanced Applications

Abstract

Ethyl 2,4-dichloro-5-fluorobenzoate has emerged as a pivotal structural motif and a versatile intermediate in the landscape of contemporary organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl ester group on a benzene ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of Ethyl 2,4-dichloro-5-fluorobenzoate, with a particular focus on its instrumental role in the construction of complex molecules, most notably in the development of fluoroquinolone antibiotics. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: Physicochemical Properties and Strategic Significance

Ethyl 2,4-dichloro-5-fluorobenzoate is a polysubstituted aromatic ester that serves as a critical building block in the synthesis of high-value organic compounds. The presence of multiple halogen substituents significantly influences the reactivity of the aromatic ring, making it susceptible to a range of synthetic manipulations. The electron-withdrawing nature of the chlorine and fluorine atoms activates the ring for nucleophilic aromatic substitution, while the ester functionality provides a handle for hydrolysis, amidation, and other transformations.

The strategic importance of this molecule lies in its utility as a precursor to 2,4-dichloro-5-fluorobenzoic acid and its derivatives, which are key components in the synthesis of numerous pharmaceuticals and agrochemicals. Most notably, this scaffold is integral to the synthesis of the quinolone core, a privileged structure in antibacterial drug discovery.

| Property | Value |

| Molecular Formula | C₉H₇Cl₂FO₂ |

| Molecular Weight | 237.06 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 103318-75-8 |

Synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate

The primary route to Ethyl 2,4-dichloro-5-fluorobenzoate involves the esterification of 2,4-dichloro-5-fluorobenzoic acid. This acid is typically synthesized from 2,4-dichlorofluorobenzene through a Friedel-Crafts acylation followed by oxidation.[1][2][3]

Synthesis of the Precursor: 2,4-dichloro-5-fluorobenzoic acid

A common method for the preparation of 2,4-dichloro-5-fluorobenzoic acid involves the reaction of 2,4-dichlorofluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acetophenone intermediate. This intermediate is then oxidized using a strong oxidizing agent, such as sodium hypochlorite, to yield the carboxylic acid.[1][3]

Fischer-Speier Esterification: From Acid to Ester

The conversion of 2,4-dichloro-5-fluorobenzoic acid to its ethyl ester is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction with an excess of ethanol shifts the equilibrium towards the formation of the ester.

Experimental Protocol: General Procedure for Fischer-Speier Esterification

-

Reaction Setup: To a solution of 2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in absolute ethanol (10-20 eq), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is slowly added.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours (typically 4-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2,4-dichloro-5-fluorobenzoate. Further purification can be achieved by recrystallization or column chromatography.

Key Synthetic Transformations of Ethyl 2,4-dichloro-5-fluorobenzoate

The reactivity of Ethyl 2,4-dichloro-5-fluorobenzoate is dominated by two primary features: the ester functional group and the activated aromatic ring. These allow for a range of subsequent transformations, making it a versatile intermediate.

Hydrolysis to 2,4-dichloro-5-fluorobenzoic Acid

The hydrolysis of the ethyl ester back to the parent carboxylic acid is a fundamental transformation, often necessary for subsequent reactions such as amidation or the formation of an acid chloride. This can be achieved under either acidic or basic conditions.

Mechanistic Insight:

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and is an equilibrium process. The reaction is driven to completion by using a large excess of water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

-

Reaction Setup: Ethyl 2,4-dichloro-5-fluorobenzoate (1.0 eq) is suspended in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (1.1-1.5 eq) is added.

-

Reaction Conditions: The mixture is heated to reflux until the ester is completely consumed, as monitored by TLC.

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Isolation: The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, leading to the precipitation of 2,4-dichloro-5-fluorobenzoic acid. The solid is collected by filtration, washed with cold water, and dried.

Conversion to 2,4-dichloro-5-fluorobenzoyl Chloride

For many synthetic applications, the corresponding acid chloride is a more reactive intermediate. This is typically prepared from the carboxylic acid (obtained via hydrolysis of the ethyl ester) by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Role in the Synthesis of Fluoroquinolone Antibiotics

One of the most significant applications of Ethyl 2,4-dichloro-5-fluorobenzoate and its derivatives is in the synthesis of fluoroquinolone antibiotics. The core of these antibacterial agents is a 4-quinolone ring system, and the substituted benzoyl moiety serves as a key precursor for the construction of this heterocyclic scaffold. A prominent example is the synthesis of Finafloxacin.[4][5]

The general strategy involves the conversion of the benzoyl derivative into a β-ketoester or a related species, which can then undergo a cyclization reaction, often via the Gould-Jacobs reaction or a similar pathway, to form the quinolone ring.[6][7][8][9]

Workflow for Quinolone Synthesis:

Caption: Generalized workflow for the synthesis of fluoroquinolones.

Key Intermediate: Ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

A crucial intermediate in the synthesis of many modern fluoroquinolones is an enamine derived from a β-ketoester. For instance, the reaction of ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate with cyclopropylamine yields ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate.[10] This intermediate is then perfectly poised for an intramolecular nucleophilic aromatic substitution to form the quinolone ring.

Experimental Protocol: Synthesis of Ethyl 3-cyclopropylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate [10]

-

Reaction Setup: Ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate is dissolved in a suitable solvent such as toluene.

-

Reagent Addition: Cyclopropylamine is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for a specified period (e.g., 1 hour).

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue, which often solidifies upon cooling, is then purified by recrystallization from a suitable solvent system (e.g., cyclohexane/petroleum ether) to yield the desired product.

Intramolecular Cyclization to the Quinolone Core

The subsequent step involves an intramolecular cyclization of the enamine intermediate, typically facilitated by a strong base such as sodium hydride. This reaction proceeds via a nucleophilic aromatic substitution where the enamine nitrogen attacks the aromatic ring, displacing one of the chlorine atoms to form the heterocyclic quinolone system. The resulting product is Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate.[11]

Spectroscopic Data for a Key Quinolone Intermediate:

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate [11]

| Property | Value |

| Molecular Formula | C₁₅H₁₃ClFNO₃ |

| Molecular Weight | 309.72 g/mol |

| IUPAC Name | ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate |

| CAS Number | 86483-54-7 |

Safety and Handling

Ethyl 2,4-dichloro-5-fluorobenzoate and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

Ethyl 2,4-dichloro-5-fluorobenzoate is a highly valuable and versatile building block in organic synthesis. Its rich functionality allows for a wide array of chemical transformations, making it an essential precursor for the synthesis of complex and biologically active molecules. The strategic application of this compound in the construction of the fluoroquinolone core underscores its importance in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis and reactivity is therefore crucial for any scientist working in these areas.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

PubChem. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate. [Link]

- 3-amino-2-benzoylacrylic acid deriv

-

Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

-

Merck Index. Gould-Jacobs Reaction. [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

MerLion Pharmaceuticals. New Fluoroquinolone Finafloxacin HCl (FIN). [Link]

-

Synthesis of Fluoroquinolone Antibiotics. [Link]

-

New Drug Approvals. FINAFLOXACIN IN PHASE II for the treatment of ear infections. [Link]

-

MerLion Pharmaceuticals. New Fluoroquinolone Finafloxacin HCl (FIN). [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026A1.

-

International Journal of Chemistry Studies. Synthesis and spectral characterization of fluoroquinolone-ofloxacin. [Link]

-

Acta Cryst. (2012). E68, o2533. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

ResearchGate. An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. [Link]

-

PrepChem. Synthesis of diethyl 2,4-dichloro-5-fluorobenzoylmalonate. [Link]

-

PrepChem. Synthesis of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-cyclopropylamino-acrylate. [Link]

- Method for producing 2,4-dichloro-5-fluorobenzoic acid. JPH0647568B2.

-

Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

-

Journal of Chemical Research. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]

-

Organic Syntheses. [Link]

-

Supporting Information for Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. [Link]

-

Semantic Scholar. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [Link]

-

Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026B1.

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]

-

PMC. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [Link]

- A process for producing ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino)

-

Asian Journal of Advanced Basic Sciences. Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. [Link]

-

Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

-

Rhodium(I)-Catalyzed Enantioselective Cyclization of Enynes through Site-Selective C(sp3). [Link]

Sources

- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 2. JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 4. merlionpharma.com [merlionpharma.com]

- 5. merlionpharma.com [merlionpharma.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 10. US4699992A - 3-amino-2-benzoylacrylic acid derivatives - Google Patents [patents.google.com]

- 11. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | C15H13ClFNO3 | CID 616928 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 2,4-dichloro-5-fluorobenzoate in Advanced Pharmaceutical Synthesis

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic placement of halogens on aromatic scaffolds is a fundamental tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 2,4-dichloro-5-fluorobenzoate (CAS: 103318-75-8) [1][2] has emerged as a highly versatile, polyhalogenated building block. Featuring three distinct halogen substituents and an ester moiety, this compound offers orthogonal reactivity handles that allow chemists to construct complex pharmacophores with exquisite regiocontrol.

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we will dissect the causality behind the reactivity of this molecule, exploring how its unique electronic and steric properties are leveraged to synthesize broad-spectrum fluoroquinolone antibiotics, novel 1,3,4-oxadiazole anticancer agents, and selectively dehalogenated advanced intermediates.

Physicochemical Profiling & Reactivity Rationale

The synthetic value of Ethyl 2,4-dichloro-5-fluorobenzoate lies in the electronic interplay of its substituents:

-

The Fluorine Atom (C5): Highly electronegative but small in van der Waals radius, the fluorine atom increases the lipophilic efficiency (LipE) of the final active pharmaceutical ingredient (API) and blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at that position.

-

The Chlorine Atoms (C2, C4): These serve a dual purpose. They provide steric bulk to lock molecular conformations and act as orthogonal leaving groups for cross-coupling or nucleophilic aromatic substitution ( SNAr ).

-

The Ethyl Ester: Acts as a protecting group for the carboxylic acid, while also serving as a directing group for regioselective transformations (such as ortho-metalation or directed dehalogenation).

Because the aromatic ring is highly electron-deficient, electrophilic aromatic substitution (e.g., nitration) requires harsh, superacidic conditions, whereas nucleophilic attacks on the ester carbonyl or the aromatic ring are highly favored.

Core Application 1: Fluoroquinolone Antibiotic Scaffolds

One of the most prominent applications of the 2,4-dichloro-5-fluorophenyl scaffold is in the synthesis of third-generation, 8-nitrofluoroquinolone antibiotics (such as precursors to Sparfloxacin)[3][4].

The Mechanistic Causality

To build the quinolone core, a nitrogen must be introduced at the C3 position. Because the ring is profoundly deactivated by the halogens and the carbonyl group, standard nitration fails. The reaction requires fuming nitric acid in concentrated sulfuric acid. The sulfuric acid acts as both a solvent and a superacid catalyst, protonating the nitric acid to generate a high concentration of the highly electrophilic nitronium ion ( NO2+ ). Subsequent conversion to an acyl chloride provides the necessary leaving group for enamine condensation, which ultimately cyclizes to form the quinolone core[3].

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoyl chloride

Note: This protocol assumes prior basic hydrolysis of the ethyl ester to 2,4-dichloro-5-fluorobenzoic acid to prevent ester cleavage during harsh nitration.

-

Nitration: Dissolve 2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in concentrated H2SO4 (10 volumes) and heat to 70°C.

-

Electrophilic Addition: Add fuming HNO3 (excess) dropwise over 3 hours. Causality: The slow addition controls the severe exotherm and prevents oxidative degradation of the aromatic ring.

-

Isolation: Stir for 2 hours at 70°C, cool to room temperature, and pour over crushed ice. Filter the resulting white precipitate (2,4-dichloro-5-fluoro-3-nitrobenzoic acid) and dry over P2O5 [4].

-

Acyl Chloride Formation: Suspend the nitrated acid in dry benzene. Add Thionyl Chloride ( SOCl2 , 4.0 eq). Causality: SOCl2 acts as the chlorinating agent, converting the carboxylic acid to the highly reactive acyl chloride, driven by the evolution of SO2 and HCl gases which pushes the equilibrium forward[3].

-

Reflux & Distillation: Reflux at 80°C for 4 hours under anhydrous conditions. Distill off the solvent and excess SOCl2 under reduced pressure to yield the pure 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride.

Caption: Synthesis workflow of 8-nitrofluoroquinolone scaffolds from the ethyl ester building block.

Core Application 2: 1,3,4-Oxadiazole Anticancer & Antibacterial Agents

Fluorine-containing 1,3,4-oxadiazoles synthesized from Ethyl 2,4-dichloro-5-fluorobenzoate have demonstrated significant biological activity, including potent growth inhibition against breast cancer cell lines (e.g., MCF-7) and various bacterial strains[5].

The Mechanistic Causality

The synthesis relies on the nucleophilic acyl substitution of the ethyl ester. Hydrazine hydrate is a superb nucleophile due to the "alpha effect" (repulsion between adjacent lone pairs on the nitrogen atoms), allowing it to readily cleave the relatively stable ethyl ester to form an aroyl hydrazine. Subsequent treatment with aromatic acids in the presence of Phosphorus Oxychloride ( POCl3 ) facilitates a dehydrative cyclization. POCl3 activates the carbonyl oxygen, turning it into a superior leaving group, which drives the intramolecular ring closure to form the stable, aromatic 1,3,4-oxadiazole system[5].

Experimental Protocol: Hydrazinolysis and Cyclization

-

Hydrazinolysis: Combine Ethyl 2,4-dichloro-5-fluorobenzoate (0.1 mol) and hydrazine hydrate (0.15 mol) in 20 mL of absolute ethanol.

-

Reflux: Heat the mixture on a water bath for 4 hours. Causality: The precipitation of the resulting 2,4-dichloro-5-fluorobenzoyl hydrazine drives the reaction to completion according to Le Chatelier's principle.

-

Purification: Distill off excess solvent and recrystallize the intermediate from ethanol.

-

Cyclization: React the isolated hydrazine intermediate with an aromatic acid in the presence of POCl3 . Reflux until hydrogen chloride gas evolution ceases, then pour over crushed ice to precipitate the 2,5-disubstituted-1,3,4-oxadiazole[5].

Core Application 3: Regioselective Dehalogenation

In advanced API synthesis, it is sometimes necessary to remove a specific halogen atom after it has served its purpose as a directing group or steric block. Ethyl 2,4-dichloro-5-fluorobenzoate can undergo highly regioselective dehalogenation to yield mono-chloro-fluoro derivatives[6][7].

The Mechanistic Causality

By utilizing copper powder in propionic acid at elevated temperatures (135°C), chemists can selectively cleave the C-Cl bond that is ortho to the ester group (the C2 position). The ester carbonyl oxygen coordinates with the copper surface, directing the oxidative addition of the metal specifically into the adjacent C2-Cl bond. The C4-Cl and C5-F bonds remain untouched due to a lack of proximity to the directing group and higher bond dissociation energies (in the case of C-F)[6].

Experimental Protocol: Cu-Mediated Dehalogenation

-

Setup: Charge a round-bottom flask with Ethyl 2,4-dichloro-5-fluorobenzoate (1.0 eq) and copper powder (2.0 eq).

-

Reaction: Add propionic acid (solvent and proton source) and heat the mixture to 135°C under a nitrogen atmosphere.

-

Monitoring: Monitor via GC analysis. The reaction is typically complete within 5 hours when the starting material is consumed.

-

Workup: Cool to room temperature, dilute with toluene, filter to remove copper salts, and wash the organic layer to yield the selectively dehalogenated product[6][7].

Caption: Divergent synthetic pathways for 1,3,4-oxadiazoles and regioselective dehalogenation.

Quantitative Data Summary

The table below summarizes the critical reaction parameters and expected outcomes for the three primary synthetic pathways utilizing Ethyl 2,4-dichloro-5-fluorobenzoate.

| Synthetic Pathway | Key Reagents & Catalysts | Temp / Time | Target Intermediate / Product | Expected Yield | Primary Application |

| Nitration (Quinolone Precursor) | Conc. H2SO4 , Fuming HNO3 | 70°C / 5 hrs | 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | ~86% | Broad-spectrum fluoroquinolone antibiotics |

| Hydrazinolysis (Oxadiazole Core) | Hydrazine hydrate, Ethanol | 100°C / 4 hrs | 2,4-Dichloro-5-fluorobenzoyl hydrazine | ~100% | Anticancer (MCF-7) & Antibacterial agents |

| Regioselective Dehalogenation | Copper powder (2 eq), Propionic acid | 135°C / 5 hrs | Ethyl 4-chloro-5-fluorobenzoate | >85% (GC) | Advanced mono-chloro-fluoro building blocks |

Conclusion

Ethyl 2,4-dichloro-5-fluorobenzoate is far more than a simple aromatic ester; it is a highly programmable synthetic module. By understanding the electronic deactivation caused by its halogens and the directing capabilities of its ester group, chemists can force this molecule down strictly controlled synthetic funnels. Whether undergoing harsh superacidic nitration for quinolone synthesis, nucleophilic acyl substitution for oxadiazole formation, or metal-templated regioselective dehalogenation, this compound remains a cornerstone building block in the rational design of next-generation therapeutics.

References

- Shandong Benrite New Chemical Materials Co., Ltd.

- Ethyl 2,4-dichloro-5-fluorobenzoate - Oakwood Chemical Oakwood Chemical URL

- Indian Journal of Chemistry (via ResearchGate)

- Method for preparing aromatic compounds (CN1070466C)

- Method for dehalogenation of aromatic compounds (IL121504A)

- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives MDPI URL

- Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

- 1. Benzoic aPharmaceuticald, 2,4-dichloro-5-fluoro-, ethyl ester - CAS:103318-75-8 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. Ethyl 2,4-dichloro-5-fluorobenzoate [oakwoodchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]